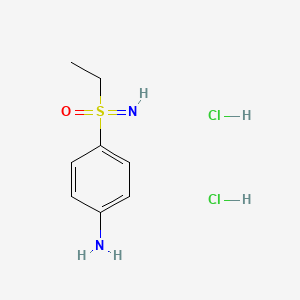
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride is a chemical compound with a complex structure that includes an aminophenyl group, an ethyl group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride typically involves multiple steps, starting with the preparation of the aminophenyl and ethyl groups, followed by their combination with the lambda6-sulfanone moiety. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and efficiency in production. The use of automated systems and advanced monitoring techniques helps in maintaining the optimal reaction conditions throughout the process .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently and selectively .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)(imino)methyl-lambda6-sulfanone
- (4-Aminophenyl)(methyl)imino-lambda6-sulfanone
- (4-Aminophenyl)(propyl)imino-lambda6-sulfanone
Uniqueness
(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H14Cl2N2OS |
|---|---|
Molecular Weight |
257.18 g/mol |
IUPAC Name |
4-(ethylsulfonimidoyl)aniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2OS.2ClH/c1-2-12(10,11)8-5-3-7(9)4-6-8;;/h3-6,10H,2,9H2,1H3;2*1H |
InChI Key |
ICBCVSIYUZDAIW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















